molecular formula C10H11IN2O2 B13915138 6-Hydroxy-3-iodo-1H-indazole-7-propanol

6-Hydroxy-3-iodo-1H-indazole-7-propanol

Cat. No.: B13915138
M. Wt: 318.11 g/mol
InChI Key: PXVIKQBWNJAYRQ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-iodo-1H-indazole-7-propanol is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-iodo-1H-indazole-7-propanol typically involves the formation of the indazole core followed by functionalization at specific positions. One common method is the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods provide good yields and minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-iodo-1H-indazole-7-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

6-Hydroxy-3-iodo-1H-indazole-7-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-iodo-1H-indazole-7-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-3-iodo-1H-indazole-7-propanol is unique due to the presence of both hydroxyl and iodine groups, which impart distinct chemical and biological properties. Compared to other indazole derivatives, this compound offers a unique combination of functional groups that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C10H11IN2O2

Molecular Weight

318.11 g/mol

IUPAC Name

7-(3-hydroxypropyl)-3-iodo-2H-indazol-6-ol

InChI

InChI=1S/C10H11IN2O2/c11-10-7-3-4-8(15)6(2-1-5-14)9(7)12-13-10/h3-4,14-15H,1-2,5H2,(H,12,13)

InChI Key

PXVIKQBWNJAYRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NNC(=C21)I)CCCO)O

Origin of Product

United States

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